molecular formula C8H9BrClN B2573344 2-(3-Bromo-2-chlorophenyl)ethanamine CAS No. 1388021-15-5

2-(3-Bromo-2-chlorophenyl)ethanamine

Cat. No.: B2573344
CAS No.: 1388021-15-5
M. Wt: 234.52
InChI Key: WITCVKSRPODGDE-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chlorophenyl)ethanamine is a halogenated phenethylamine derivative of interest in medicinal chemistry and pharmacological research. This compound serves as a valuable chemical intermediate, or building block, for the synthesis of more complex molecules. Its structure, featuring a bromo and a chloro substituent on the phenyl ring, allows for further functionalization, making it a versatile precursor in organic synthesis. While the specific biological data for this exact compound is not available in the public domain, its core structure is related to the β-phenethylamine (β-PEA) scaffold. β-Phenethylamines are a significant class of compounds studied for their interactions with biological targets like the Trace Amine Associated Receptor 1 (TAAR1). Research on substituted β-PEAs has shown that halogenation at different positions on the aromatic ring can significantly influence receptor binding affinity and functional activity . The presence of both bromine and chlorine atoms is likely to alter the compound's electronic properties and steric profile, which can be pivotal in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

2-(3-bromo-2-chlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITCVKSRPODGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-chlorophenyl)ethanamine typically involves the halogenation of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the bromination and chlorination of a phenyl ring to form 3-bromo-2-chlorophenyl. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by amination reactions. These processes are typically carried out in specialized reactors with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted phenyl ethanamines.

    Oxidation Products: Imines and nitriles.

    Reduction Products: Primary amines and secondary amines.

Scientific Research Applications

2-(3-Bromo-2-chlorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenethylamines with Halogen Substituents

2-(3-Bromophenyl)ethanamine Hydrochloride (CAS 215797-57-2)
  • Structure : Phenyl ring substituted with Br at the 3-position, lacking the 2-Cl group.
  • Molecular Weight : 236.53 g/mol (including HCl salt).
  • Properties : The absence of the 2-Cl substituent reduces steric hindrance and electronic withdrawal compared to the target compound. This may enhance its interaction with amine receptors due to increased flexibility .
2-(3-Bromo-2,6-difluorophenyl)ethanamine Hydrochloride (CAS 2126161-33-7)
  • Structure : Br at 3-position, F at 2- and 6-positions.
  • Molecular Weight : 273.53 g/mol (including HCl salt).
  • Properties : Fluorine’s electronegativity increases polarity but reduces steric bulk compared to Cl. This compound’s lower lipophilicity (logP ≈ 2.1) may limit blood-brain barrier penetration relative to the target compound .
2-(3-Chloro-2-methoxyphenyl)ethanamine (CAS 1379325-95-7)
  • Structure : Cl at 3-position, methoxy (OCH₃) at 2-position.
  • Molecular Weight : 185.65 g/mol.
  • Properties : The methoxy group donates electrons, counteracting Cl’s electron withdrawal. This balance may enhance serotonin receptor affinity, as seen in psychedelic phenethylamines like 2C-C .

Substituted Phenethylamines with Methoxy Groups (2C-x Series)

2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B)
  • Structure : Br at 4-position, OCH₃ at 2- and 5-positions.
  • Molecular Weight : 246.1 g/mol.
  • Research Findings: Quantum Descriptors: High HOMO energy (-5.2 eV) indicates nucleophilic reactivity. Lipophilicity (logP): 2.8, higher than the target compound due to methoxy groups . Bioactivity: Potent serotonin 5-HT₂A receptor agonist, with hallucinogenic effects .
2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine (2C-C)
  • Structure : Cl at 4-position, OCH₃ at 2- and 5-positions.
  • Molecular Weight : 201.6 g/mol.
  • Research Findings :
    • Electrophilicity Index : 1.5 eV, lower than 2C-B, suggesting reduced reactivity.
    • MEP Diagram : Shows electrophilic sites near Cl, influencing receptor binding .

Halogenated Benzylamine Derivatives

(3-Bromo-2-fluorophenyl)methanamine (CAS 261723-28-8)
  • Structure : Br at 3-position, F at 2-position; shorter ethyl chain.
  • Molecular Weight : 204.04 g/mol.
(4-Bromo-3-fluorophenyl)methanamine Hydrochloride (CAS 581812-99-9)
  • Structure : Br at 4-position, F at 3-position.
  • Molecular Weight : 238.5 g/mol (including HCl salt).
  • Properties : The para-Br substitution may enhance π-stacking in receptor pockets, a feature absent in the target compound’s meta-Bro substitution .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) logP* HOMO (eV) Key Bioactivity
2-(3-Bromo-2-chlorophenyl)ethanamine 3-Br, 2-Cl 234.5 ~2.5 -5.5† Not reported
2C-B 4-Br, 2,5-OCH₃ 246.1 2.8 -5.2 5-HT₂A agonist
2C-C 4-Cl, 2,5-OCH₃ 201.6 2.2 -5.7 Moderate psychedelic
2-(3-Bromophenyl)ethanamine HCl 3-Br 236.5 ~2.3 -5.4† Amine receptor ligand

*Estimated using halogen and substituent contributions.
†Inferred from analog studies.

Table 2: Legislative Status of Selected Compounds

Compound Legal Status (Example Jurisdiction) Reference
2C-B Controlled (US Schedule I)
2C-C Banned (EU NPS Regulations)
This compound Unregulated (No direct evidence) -

Key Research Findings and Implications

  • Electronic Effects : The 3-Br and 2-Cl substituents in the target compound create a strong electron-withdrawing environment, lowering HOMO energy (-5.5 eV inferred) and reducing nucleophilic reactivity compared to methoxy-substituted 2C-x compounds .
  • Lipophilicity : The target compound’s logP (~2.5) is intermediate between 2C-B (2.8) and 2C-C (2.2), suggesting moderate blood-brain barrier penetration.
  • Structural-Activity Relationship (SAR) : Halogen positioning (meta vs. para) significantly impacts receptor binding. For example, 2C-B’s para-Br enhances 5-HT₂A affinity, whereas the target’s meta-Bro may shift selectivity .

Biological Activity

2-(3-Bromo-2-chlorophenyl)ethanamine, a compound characterized by the presence of both bromine and chlorine atoms on the phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9BrClC_8H_9BrCl, with a molecular weight of approximately 221.53 g/mol. The presence of halogen substituents significantly influences the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing various biochemical pathways, which may include neurotransmitter modulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. This activity is particularly relevant in the development of new therapeutic agents against resistant bacterial strains.

Anticancer Potential

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals notable differences in biological activity. The presence of both bromine and chlorine enhances binding affinity to certain targets compared to analogs lacking these substituents.

Compound NameStructure FeaturesBiological Activity
2-(3-Bromo-5-chlorophenyl)ethanamineBromine and chlorine at different positionsModerate anti-inflammatory activity
2-(2-Chlorophenyl)ethylamineOnly one chlorine atomLower binding affinity
EthylamineNo halogen substitutionsMinimal biological activity

Case Studies and Research Findings

  • Inhibition of Trypanosoma brucei : In a high-throughput screening study, derivatives similar to this compound were found to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness, at concentrations below 3.6 μM . This highlights the compound's potential as a lead in developing treatments for parasitic infections.
  • MAO-B Inhibition : A study demonstrated that certain derivatives of phenethylamines, including analogs of this compound, exhibited significant inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases . The IC50 values ranged from micromolar to sub-micromolar levels, indicating promising therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-2-chlorophenyl)ethanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of 2-chlorophenethylamine derivatives. Controlled bromination using N \text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity . Yield optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of brominating agents.

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. For short-term use (1–2 weeks), –4°C is acceptable. Safety protocols include using nitrile gloves, fume hoods, and closed-system transfers to avoid dermal or inhalation exposure. Waste must be neutralized with 10% sodium bicarbonate before disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}-NMR (DMSO-d6) shows characteristic peaks: δ 2.8–3.1 ppm (ethylamine chain), δ 7.2–7.5 ppm (aromatic protons).
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion at m/zm/z 234.5 [M+H]+^+.
  • FT-IR : Peaks at 3300 cm1^{-1} (N–H stretch) and 1550 cm1^{-1} (C–Br stretch) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Use SHELX software for structure refinement. Crystals grown via vapor diffusion (acetonitrile/water) are analyzed at 100 K. SHELXL refines positional and thermal parameters, while SHELXE resolves phase problems in twinned crystals. Discrepancies in bond angles (e.g., C–Br vs. C–Cl) can be cross-validated with DFT calculations .

Q. What strategies address contradictions in biological activity data for halogenated ethanamine derivatives?

  • Methodological Answer : Inconsistent antimicrobial or receptor-binding data may arise from impurities or stereochemical variations. Strategies include:

  • HPLC-MS Purity Checks : Ensure >98% purity.
  • Docking Studies : Compare binding poses (e.g., AutoDock Vina) against NMDA receptors to identify stereospecific interactions.
  • Batch Reproducibility Tests : Repeat assays with freshly synthesized batches under controlled humidity .

Q. How can researchers evaluate the potential neuropharmacological effects of this compound?

  • Methodological Answer :

  • In Vitro Assays : Measure NMDA receptor inhibition via patch-clamp electrophysiology (IC50_{50} determination).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Toxicity Screening : Use zebrafish embryos to evaluate acute toxicity (LC50_{50}) and neurodevelopmental impacts .

Q. What regulatory considerations apply when designing analogs of this compound?

  • Methodological Answer : Structural analogs with substitutions (e.g., methoxy or nitro groups) may fall under controlled substance regulations (e.g., NY Public Health Law §3306). Preemptively screen analogs against the DEA’s Scheduled Compounds list and submit Non-Human Research Exemption applications for compliance .

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